molecular formula C7H12N2O B8581839 7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one

7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one

Cat. No. B8581839
M. Wt: 140.18 g/mol
InChI Key: KWOBDSMVETWCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003666B2

Procedure details

To an acetonitrile solution (70 mL) of the crude product (800 mg, 3.46 mmol) of 1-(1,2-diamino-1-methylethyl)-1-cyclopropanecarboxylate dihydrochloride was added 1,1,1,3,3,3-hexamethyldisilazane (7.38 mL, 34.6 mmol), and the mixture was heated under reflux under a nitrogen atmosphere in an oil bath at 100° C. for 4 hours. Then the solution was cooled to room temperature, and to the solution was added methanol (70 mL). After that, the solvent was removed under reduced pressure. Thus a crude product of 7-amino-7-methyl-5-azaspiro[2.4]heptan-4-one was obtained as a light brown gum-like solid.
Quantity
70 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
800 mg
Type
reactant
Reaction Step One
Name
1-(1,2-diamino-1-methylethyl)-1-cyclopropanecarboxylate dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.38 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(#N)C.Cl.Cl.[NH2:6][C:7]([C:11]1([C:14]([OH:16])=O)[CH2:13][CH2:12]1)([CH3:10])[CH2:8][NH2:9].C[Si](C)(C)N[Si](C)(C)C>CO>[NH2:6][C:7]1([CH3:10])[C:11]2([CH2:13][CH2:12]2)[C:14](=[O:16])[NH:9][CH2:8]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)#N
Name
crude product
Quantity
800 mg
Type
reactant
Smiles
Name
1-(1,2-diamino-1-methylethyl)-1-cyclopropanecarboxylate dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.NC(CN)(C)C1(CC1)C(=O)O
Name
Quantity
7.38 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Step Two
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
Then the solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
After that, the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1(CNC(C12CC2)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.